molecular formula C9H15N5O3 B12867311 3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide CAS No. 395654-40-7

3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide

Cat. No.: B12867311
CAS No.: 395654-40-7
M. Wt: 241.25 g/mol
InChI Key: BEWRDPRNRXORQO-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring substituted with tert-butyl, methyl, nitro, and carbohydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Flow microreactor systems can be employed for efficient and sustainable synthesis, allowing for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as methanol or ethanol. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tert-butyl and methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

395654-40-7

Molecular Formula

C9H15N5O3

Molecular Weight

241.25 g/mol

IUPAC Name

5-tert-butyl-2-methyl-4-nitropyrazole-3-carbohydrazide

InChI

InChI=1S/C9H15N5O3/c1-9(2,3)7-5(14(16)17)6(8(15)11-10)13(4)12-7/h10H2,1-4H3,(H,11,15)

InChI Key

BEWRDPRNRXORQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1[N+](=O)[O-])C(=O)NN)C

Origin of Product

United States

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